[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid
Overview
Description
“[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 333309-21-0 . It has a molecular weight of 248.2 and its IUPAC name is [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid . The compound is used in scientific research due to its diverse applications.
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H11F3N2O2/c11-10(12,13)9-6-3-1-2-4-7(6)15(14-9)5-8(16)17/h1-5H2,(H,16,17) . This indicates the molecular structure of the compound. The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
This compound can be utilized in the synthesis of derivatives that serve as host materials for blue organic light-emitting diodes (OLEDs). The trifluoromethyl group in the compound contributes to high thermal stability and proper frontier-energy levels, making it suitable for electroluminescent devices .
Epoxy Resin Modification
The trifluoromethyl group is known to enhance the properties of epoxy resins. When incorporated into polyimide-modified epoxy resins, it can lead to improved thermal stability, reduced hydrophilicity, and increased toughness, which are desirable traits for materials used in construction, paint, and electronics .
Pesticide Development
Compounds with a trifluoromethyl group, such as our subject compound, are often explored for their potential use in pesticide development. The unique properties conferred by the trifluoromethyl group can lead to the creation of more effective and stable pesticides .
Mechanism of Action
Mode of Action
It is known that the indazole moiety, a part of this compound, has been associated with a wide variety of biological properties
Biochemical Pathways
The indazole moiety has been linked to various biological activities, suggesting that it may interact with multiple pathways .
Result of Action
Given the diverse biological activities associated with the indazole moiety, it is likely that this compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)9-6-3-1-2-4-7(6)15(14-9)5-8(16)17/h1-5H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFFCWXIBYKMBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326685 | |
Record name | 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808609 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
333309-21-0 | |
Record name | 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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